molecular formula C13H24Cl2O2 B14420673 Chloromethyl 6-chlorododecanoate CAS No. 80419-02-9

Chloromethyl 6-chlorododecanoate

Cat. No.: B14420673
CAS No.: 80419-02-9
M. Wt: 283.2 g/mol
InChI Key: JPUSQOKDHBAWPK-UHFFFAOYSA-N
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Description

Chloromethyl 6-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Chloromethyl 6-chlorododecanoate typically involves the chloromethylation of 6-chlorododecanoic acid. One common method includes the reaction of 6-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures . This method provides good yields and is suitable for industrial production due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Chloromethyl 6-chlorododecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the ester group can yield primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

Chloromethyl 6-chlorododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloromethyl 6-chlorododecanoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Chloromethyl 6-chlorododecanoate can be compared with other chloromethyl esters such as:

The uniqueness of this compound lies in its specific chain length and the presence of both chloromethyl and chlorododecanoate groups, which provide distinct reactivity and applications in various fields.

Properties

CAS No.

80419-02-9

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 6-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-8-12(15)9-6-7-10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

JPUSQOKDHBAWPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC(=O)OCCl)Cl

Origin of Product

United States

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